

Ine-963: A Comprehensive Technical Guide to its Synthesis and Methodology

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway and methodology for **Ine-963**, a potent and fast-acting antimalarial agent. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Synthesis Pathway of Ine-963

Ine-963 is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative identified through phenotype-based high-throughput screening against the blood stage of Plasmodium falciparum.[1][2][3] Its synthesis is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall synthetic route offers flexibility and is suitable for gram-scale production.[1][4]

The synthesis culminates in the coupling of two key fragments: a substituted imidazothiadiazole core and a boronic ester derivative, followed by the removal of a protecting group.[1][4]

Caption: High-level overview of the **Ine-963** synthesis strategy.

Detailed Synthesis of Key Intermediates and Final Product



The synthesis of **Ine-963** can be broken down into the formation of three key intermediates, followed by their assembly.

Synthesis of Boronic Ester 80

The boronic ester 80 is prepared in two high-yielding steps.[1][4]

Caption: Synthesis pathway for Boronic Ester 80.

Synthesis of Intermediate 77

Intermediate 77 is formed through an SnAr reaction between intermediate 76 and the key intermediate 71.[1][4]

Caption: Formation of Intermediate 77 via SnAr reaction.

Final Assembly of Ine-963

The final steps involve a Suzuki coupling of intermediate 77 with boronic ester 80, followed by the removal of the Boc protecting group.[1][4]

Caption: Final assembly of Ine-963 via Suzuki coupling and deprotection.

Quantitative Data Summary



Step	Reaction	Reagents and Conditions	Yield (%)
i	Bromination	Br2, NaHCO3, MeOH, 0 °C	64
ii	Cyclization	2-chloroacetaldehyde, H2O, EtOH, reflux, 48 h	20
iii	Iodination	NIS, DMF, RT	37
iv	Epoxidation	tBuOK, DMSO, trimethylsulfoxonium iodide, RT, then benzylpiperidin-4-one	94
V	Ring Opening	aq. NH3, 5 °C then RT	83
vi	Boc Protection	Boc2O, Et3N, 2-Me THF, 0 °C to RT	62
vii	Deprotection	H2, Pd/C, MeOH, 60 °C	70
viii	SnAr Reaction	76, 71, DIPEA, 2- MeTHF, 85 °C	52
ix	Grignard Addition	Fe(acac)3, NMP, THF, -50 °C, isopropyl magnesium chloride	90
х	Borylation	n-BuLi, TMEDA, tri- isopropyl borate, -78 °C to RT	87
xi	Suzuki Coupling	77, 80, PdCl2(dppf)- DCM, aq. K3PO4, 1,4- dioxane, 90 °C	70
xii	Boc Deprotection	formic acid, 0 °C to rt then NaOH, RT	72



Experimental Protocols

The following are detailed methodologies for the key reactions in the synthesis of Ine-963.[1][4]

Step viii: SnAr reaction to yield 77

To a solution of intermediate 76 and key intermediate 71 in 2-MeTHF, DIPEA is added. The reaction mixture is heated to 85 °C. Upon completion, the reaction is worked up to yield intermediate 77.

Step ix & x: Preparation of boronic ester 80

An iron-catalyzed addition of isopropyl Grignard reagent to 2-chloro-6-methoxypyridine (78) is performed in a mixture of NMP and THF at -50 °C. This is followed by treatment with n-butyllithium and subsequent reaction with tri-isopropyl borate to yield the boronic ester 80.

Step xi: Suzuki coupling

Intermediate 77 and boronic ester 80 are subjected to a Suzuki coupling reaction using PdCl2(dppf)-DCM as the catalyst and aqueous K3PO4 as the base in 1,4-dioxane at 90 °C.

Step xii: Boc group removal

The Boc protecting group is removed using formic acid at 0 °C to room temperature, followed by treatment with NaOH to yield **Ine-963** (1).

Biological Activity and Efficacy

Ine-963 demonstrates potent cellular activity against P. falciparum 3D7 with an EC50 of 0.006 µM.[1][2][4] It exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A single 30 mg/kg oral dose is fully curative in a P. falciparum-humanized severe combined immunodeficient mouse model.[1][2][4] Ine-963 also shows a high barrier to resistance in drug selection studies and has a long half-life across different species.[1][4][5] These promising preclinical data have led to its progression into Phase 1 clinical trials.[1][4][5]



Parameter	Value	Species/Strain
EC50	0.006 μM (6 nM)	P. falciparum 3D7
EC50	0.01 - 7.0 nM	P. falciparum and P. vivax clinical isolates
EC50	0.5 - 15 nM	>15 drug-resistant P. falciparum cell lines
In Vitro Kill Rate	<24 hours (5-log reduction)	P. falciparum 3D7
In Vivo Efficacy	Fully curative at 30 mg/kg (single dose)	P. falciparum-humanized SCID mouse model
Selectivity (S(10))	0.025 (against 468 human kinases)	-
Half-life (T1/2)	15 - 24 hours	Mouse, Rat, Dog
Bioavailability (%F)	39 - 74%	Mouse, Rat, Dog

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